molecular formula C10H14N2O5 B3046658 5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid CAS No. 1262860-67-2

5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid

Cat. No.: B3046658
CAS No.: 1262860-67-2
M. Wt: 242.23
InChI Key: FWTNREZOUJYXFA-UHFFFAOYSA-N
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Description

5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid is a specialized oxazole-based building block designed for advanced research and development, particularly in the field of peptidomimetics and medicinal chemistry . The compound features a tert-butoxycarbonyl (Boc) protecting group, a cornerstone in synthetic organic chemistry that safeguards the amine functionality during multi-step synthetic sequences and can be removed under mild acidic conditions without affecting other sensitive parts of the molecule. As a bifunctional molecule containing both a protected amine and a carboxylic acid, it serves as a crucial scaffold for the construction of more complex molecular architectures. Researchers primarily utilize this oxazole derivative in the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides but often possess superior metabolic stability and bioavailability . The oxazole ring is a privileged structure in drug discovery, frequently found in molecules with antimicrobial, antiviral, and anticancer activities. The presence of the methyl substituent on the oxazole core fine-tunes the molecule's steric and electronic properties, as well as its overall lipophilicity, which can be a critical factor in optimizing drug-like characteristics . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use in humans or animals. Handling should be performed by qualified professionals in a well-controlled laboratory setting. While a specific safety datasheet for this compound was not identified in the search results, analogous oxazole-carboxylic acids may be classified with hazard statements such as H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . It is recommended to consult the specific Safety Data Sheet (SDS) and adhere to all standard safety precautions, including the use of appropriate personal protective equipment (PPE).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-11-6(8(13)14)7(16-5)12-9(15)17-10(2,3)4/h1-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTNREZOUJYXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301147531
Record name 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-methyl-4-oxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301147531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262860-67-2
Record name 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-methyl-4-oxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262860-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-methyl-4-oxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301147531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. This method improves the safety profile of the reaction and provides pure products without the need for additional purification steps .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid and methyl groups are primary sites for oxidation.

Reaction Reagents/Conditions Products References
Methyl group oxidationKMnO₄, H₂O, Δ5-tert-Butoxycarbonylamino-2-carboxy-oxazole-4-carboxylic acid
Boc deprotection + oxidationTFA → subsequent H₂O₂, Fe³⁺Oxazole-4-carboxylic acid with free amine
  • Key Insight : Controlled oxidation of the methyl group (C-2) yields a dicarboxylic acid derivative, while harsh conditions may degrade the Boc group.

Esterification and Amidation

The carboxylic acid (C-4) undergoes nucleophilic acyl substitution.

Reaction Reagents/Conditions Products References
Methyl ester formationMeOH, H₂SO₄, refluxMethyl 5-tert-butoxycarbonylamino-2-methyl-oxazole-4-carboxylate
Amide formationEDCl, HOBt, R-NH₂5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxamide
  • Mechanism : Activation of the carboxylic acid via carbodiimide (e.g., EDCl) facilitates coupling with amines or alcohols .

Boc Deprotection

The Boc group is cleaved under acidic conditions to expose a primary amine.

Reagents Conditions Products References
Trifluoroacetic acid (TFA)25°C, 1–2 h5-Amino-2-methyl-oxazole-4-carboxylic acid
HCl in dioxane0°C → RT, 4 hAmmonium chloride intermediate
  • Application : Deprotection enables further functionalization, such as peptide coupling or coordination chemistry.

Substitution Reactions

The oxazole ring participates in electrophilic substitutions, influenced by substituents.

Reaction Reagents/Conditions Products References
Halogenation (C-5)NBS, AIBN, CCl₄5-Bromo-2-methyl-oxazole-4-carboxylic acid
NitrationHNO₃, H₂SO₄, 0°C5-Nitro-2-methyl-oxazole-4-carboxylic acid
  • Regioselectivity : Electron-withdrawing groups (e.g., carboxylic acid) direct electrophiles to C-5 .

Cyclization and Heterocycle Formation

The amine and carboxylic acid enable intramolecular cyclization.

Reaction Reagents/Conditions Products References
Lactam formationDCC, DMAP, CH₂Cl₂Oxazolo[4,5-d]azepin-7-one derivative
  • Note : Cyclization is pH-sensitive, requiring anhydrous conditions to avoid hydrolysis .

Stability and Degradation

The compound is stable under inert atmospheres but degrades under prolonged UV exposure or strong bases.

Condition Degradation Pathway Outcome References
NaOH (1M), 60°C, 6 hHydrolysis of oxazole ringOpen-chain amide and carboxylic acid
UV light (254 nm), 48 hRadical-mediated cleavageFragmented aldehydes and CO₂

Scientific Research Applications

Scientific Research Applications

  • Drug Development :
    • The oxazole ring system is integral to numerous biologically active molecules, including FDA-approved drugs. Research indicates that 5-tert-butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid can serve as a precursor for the synthesis of new pharmaceuticals targeting various diseases, particularly in oncology and infectious diseases .
  • Synthesis of Heterocyclic Compounds :
    • This compound is a valuable intermediate in the synthesis of heterocyclic compounds due to its structural features. Its ability to undergo selective reactions makes it suitable for generating complex molecules with potential therapeutic effects.
  • Functional Materials :
    • Recent studies have highlighted its application in developing functional materials, including polymers and catalysts. The unique properties of the oxazole ring allow for the design of materials with specific electronic and mechanical characteristics.
  • Biological Activity :
    • Compounds containing oxazole rings have shown promising biological activities, including antimicrobial and anti-inflammatory properties. This suggests that derivatives of this compound could lead to new therapeutic agents .

Case Study 1: Drug Development

A study investigated the use of this compound as a starting material for synthesizing novel STING (Stimulator of Interferon Genes) agonists. These agonists showed potent anti-tumor activity in preclinical models, indicating the compound's potential role in immuno-oncology therapies .

Case Study 2: Functional Materials

Research demonstrated that derivatives of this compound could be integrated into polymer matrices to create materials with enhanced electrical conductivity and mechanical strength. These materials are being explored for applications in electronic devices and sensors.

Mechanism of Action

The mechanism by which 5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid exerts its effects involves interactions with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The carboxylic acid group can also form ionic bonds with target molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Key Differences :

  • Substituents :
    • Position 2: Trifluoromethyl (CF₃) instead of methyl, introducing strong electron-withdrawing effects.
    • Position 1: An additional methyl group on the imidazole nitrogen.
  • Molecular Formula : C₁₁H₁₄F₃N₃O₄ (vs. estimated C₁₀H₁₅N₂O₅ for the oxazole compound) .
  • Molar Mass : 309.24 g/mol (higher due to fluorine atoms) .

Property Implications :

  • Acidity : The trifluoromethyl group increases the carboxylic acid’s acidity (lower pKa) compared to the methyl-substituted oxazole.
  • Metabolic Stability : Fluorine atoms may resist oxidative metabolism, extending half-life in vivo.

Functionalized Analog: (5S)-5-Benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium

Key Differences :

  • Core Structure : A sulfoxonium ylide with a pentylide backbone, distinct from aromatic heterocycles .
  • Functional Groups :
    • Benzyloxycarbonyl (Cbz) alongside Boc for dual amine protection.
    • A ketone (2-oxo) group.
  • Applications : Likely serves as a reactive intermediate in asymmetric synthesis rather than a final bioactive molecule.

Property Implications :

  • Reactivity : The ylide structure enables nucleophilic reactions, useful in C–C bond formation.
  • Solubility : Polar sulfoxonium group may improve solubility in polar aprotic solvents.

Data Table: Comparative Analysis

Property 5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic Acid 5-(tert-Butoxycarbonylamino)-1-methyl-2-(trifluoromethyl)imidazole-4-carboxylic Acid (5S)-5-Benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium
Core Structure Oxazole Imidazole Sulfoxonium ylide
Molecular Formula Estimated: C₁₀H₁₅N₂O₅ C₁₁H₁₄F₃N₃O₄ C₁₉H₂₇N₂O₆S
Molar Mass (g/mol) ~261.24 309.24 411.49
Key Substituents Methyl, Boc-amine, carboxylic acid CF₃, Boc-amine, carboxylic acid Boc-amine, Cbz, ketone, sulfoxonium
Primary Applications Medicinal chemistry intermediate High-stability bioactive molecule precursor Asymmetric synthesis intermediate

Research Findings and Implications

  • Electronic Effects : The oxazole compound’s methyl group provides milder steric hindrance than the imidazole analog’s CF₃, enabling broader reactivity in coupling reactions.
  • Synthetic Utility : The imidazole analog’s fluorine content makes it advantageous for PET imaging probes, whereas the oxazole derivative is more suited for traditional small-molecule drug scaffolds.
  • Stability : Boc protection in both compounds ensures compatibility with diverse reaction conditions, though the sulfoxonium ylide’s instability limits its use to early-stage synthesis .

Biological Activity

5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid (CAS No. 1262860-67-2) is a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Overview of the Compound

This compound features a unique structure that includes an oxazole ring and a carboxylic acid functional group. The presence of the tert-butoxycarbonylamino group enhances its stability and reactivity, making it a valuable intermediate in synthesizing biologically active molecules.

Synthesis and Preparation

The synthesis of this compound typically involves cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, followed by oxidation with manganese dioxide to yield the oxazole derivative. This method can be scaled for industrial production using continuous flow processes, ensuring safety and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The oxazole ring can participate in hydrogen bonding, which is crucial for binding to biological targets.
  • Ionic Interactions : The carboxylic acid group can form ionic bonds with target molecules, enhancing binding affinity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
  • Medicinal Chemistry Applications : It serves as a building block for synthesizing various biologically active molecules, including potential pharmaceuticals targeting specific diseases.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

StudyFindings
Antimicrobial Activity Demonstrated effectiveness against Staphylococcus aureus in vitro, suggesting potential as an antibacterial agent.
Synthesis of Bioactive Molecules Used as a precursor in synthesizing compounds with enhanced anti-inflammatory properties.
Drug Design Studies Structural modifications led to derivatives with improved binding affinity for specific biological targets.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 2-Methyl-4-oxazolecarboxylic acid and 5-Amino-2-methyl-oxazole-4-carboxylic acid, this compound stands out due to its enhanced stability and reactivity:

CompoundStructureUnique Features
This compoundContains tert-butoxycarbonylamino groupIncreased stability and reactivity
2-Methyl-4-oxazolecarboxylic acidLacks tert-butoxycarbonylamino groupLess stable
5-Amino-2-methyl-oxazole-4-carboxylic acidContains amino group instead of tert-butoxycarbonylamino groupDifferent reactivity profile

Q & A

Q. What are the recommended synthetic routes for preparing 5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via Bischler-Napieralski cyclization, as demonstrated in oxazole derivative synthesis (e.g., 5-methoxy-4-benzyloxazoles). Key steps include condensation of tert-butoxycarbonyl (Boc)-protected amines with carboxylic acid precursors under reflux conditions in anhydrous solvents like dichloromethane or tetrahydrofuran. Reaction efficiency is improved by optimizing Boc-deprotection using trifluoroacetic acid (TFA) in a 1:1 v/v ratio with dichloromethane, followed by neutralization with aqueous NaHCO₃. Monitoring via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) ensures intermediate purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for molecular ion confirmation (e.g., calculated m/z vs. experimental values within ±0.001 Da). For purity assessment, reverse-phase HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water gradient (0.1% formic acid) resolves impurities. Additionally, FTIR confirms functional groups (e.g., Boc carbonyl stretch at ~1680–1720 cm⁻¹ and oxazole C=N absorption at ~1610–1650 cm⁻¹) .

Q. How should researchers address discrepancies between experimental and theoretical elemental analysis (C, H, N) data?

  • Methodological Answer : Discrepancies >0.3% require re-evaluation of synthesis or purification steps. For example, incomplete Boc deprotection may lead to underestimated nitrogen content. Recrystallization from ethanol/water (7:3 v/v) improves purity, as shown in analogous compounds (e.g., 4-benzylmorpholine-3-carboxylic acid, achieving >97% purity post-recrystallization) .

Advanced Research Questions

Q. What strategies mitigate racemization during Boc-protection/deprotection of chiral intermediates in oxazole synthesis?

  • Methodological Answer : Racemization is minimized by using low-temperature Boc-deprotection (0–4°C) with TFA and short reaction times (<2 hours). Chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol) monitors enantiomeric excess. For example, (R)-4-benzyloxazolidine-2-thione derivatives retained >98% ee under these conditions .

Q. How can computational modeling predict the reactivity of the oxazole ring in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict electrophilic/nucleophilic sites. For instance, the oxazole C4 position shows higher electron density, favoring nucleophilic attacks. Experimental validation via regioselective alkylation (e.g., methyl iodide at −78°C in THF) aligns with computational predictions .

Q. What experimental evidence resolves contradictions in reported melting points for Boc-protected oxazole derivatives?

  • Methodological Answer : Variations in melting points (e.g., 150–151°C vs. 186–189°C for structurally similar Boc-protected acids) arise from polymorphic forms or solvate formation. Differential scanning calorimetry (DSC) identifies phase transitions, while X-ray crystallography confirms crystal packing differences. For example, 4-[4-(tert-butoxycarbonyl)piperazino]benzoic acid exhibits polymorphism-dependent mp discrepancies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid
Reactant of Route 2
5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid

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